A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Cyclopropyl-4-iodo-1,2-oxazole
A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Cyclopropyl-4-iodo-1,2-oxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel chemical entities in drug discovery and development. This guide provides an in-depth analysis of the predicted ¹H and ¹³C NMR spectra of 5-cyclopropyl-4-iodo-1,2-oxazole, a heterocyclic compound with potential applications in medicinal chemistry. By dissecting the expected chemical shifts, coupling constants, and multiplicities, this document serves as a practical reference for researchers engaged in the synthesis and characterization of substituted oxazoles. The principles discussed herein are grounded in fundamental NMR theory and supported by data from analogous structures reported in the scientific literature.
Introduction: The Structural Significance of Substituted 1,2-Oxazoles
The 1,2-oxazole (or isoxazole) ring is a prominent scaffold in a multitude of biologically active compounds, exhibiting a wide range of pharmacological activities.[1][2] The specific substitution pattern on the oxazole ring profoundly influences its physicochemical properties and biological interactions. The presence of a cyclopropyl group at the 5-position and an iodine atom at the 4-position of the 1,2-oxazole core in the title compound, 5-cyclopropyl-4-iodo-1,2-oxazole, presents a unique spectroscopic challenge and an opportunity to explore the interplay of electronic and steric effects on NMR parameters.
Understanding the NMR signature of this molecule is crucial for confirming its identity, assessing its purity, and studying its interactions with biological targets. This guide will provide a detailed, predictive interpretation of its ¹H and ¹³C NMR spectra.
Predicted NMR Spectral Data
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~ 8.10 | s | - | H-3 |
| ~ 2.20 | m | - | H-6 (cyclopropyl CH) |
| ~ 1.25 | m | - | H-7, H-7' (cyclopropyl CH₂) |
| ~ 1.10 | m | - | H-8, H-8' (cyclopropyl CH₂) |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~ 175.0 | C-5 |
| ~ 152.0 | C-3 |
| ~ 70.0 | C-4 |
| ~ 12.0 | C-6 |
| ~ 9.0 | C-7, C-8 |
Spectral Interpretation and Rationale
The predicted chemical shifts and coupling patterns are a direct reflection of the molecule's electronic and structural features.
Figure 2: A generalized workflow for NMR data acquisition and analysis.
Conclusion
The predictive analysis of the ¹H and ¹³C NMR spectra of 5-cyclopropyl-4-iodo-1,2-oxazole provides a valuable framework for the structural verification of this and related compounds. The key diagnostic signals include the downfield singlet of the H-3 proton, the characteristic upfield multiplets of the cyclopropyl group, and the significantly shielded C-4 carbon due to the iodine substituent. By following the outlined experimental protocol, researchers can confidently acquire and interpret the NMR data for novel oxazole derivatives, thereby accelerating the pace of drug discovery and development.
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